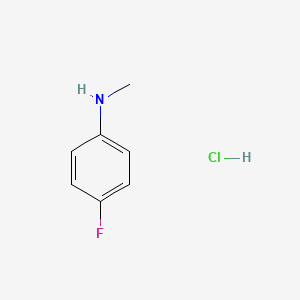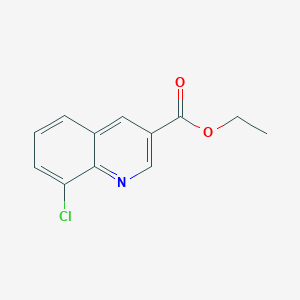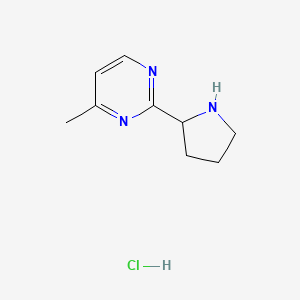
4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride
説明
4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a chemical compound with the linear formula C11H17N2Cl1 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound and is widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, has been reported. These compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional coverage of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride are not available, similar compounds such as 2-aminopyrimidine derivatives have been studied. These compounds exhibit various biological activities, which are influenced by structural modifications .科学的研究の応用
1. Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive properties .
- Methods of Application: The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Neuroprotection and Anti-neuroinflammatory Agents
- Application Summary: Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory properties .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, these compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7-4-6-11-9(12-7)8-3-2-5-10-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOJUYZBOLPGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride | |
CAS RN |
1361118-71-9 | |
| Record name | Pyrimidine, 4-methyl-2-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361118-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)

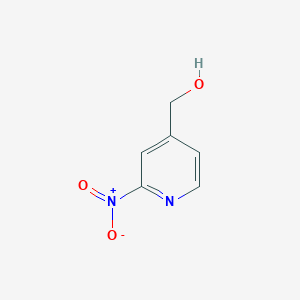
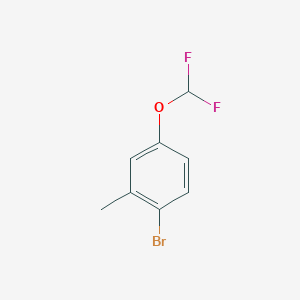
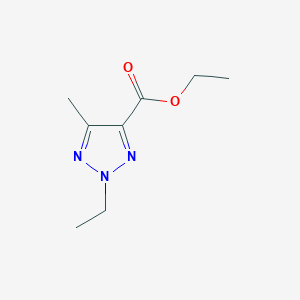
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
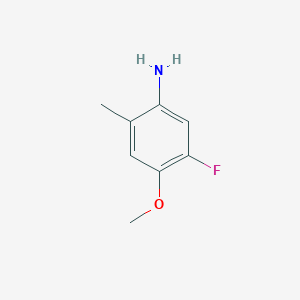
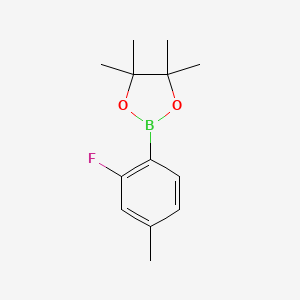
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)
